molecular formula C20H19BrN2OS2 B11652939 3-allyl-2-[(4-bromobenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-allyl-2-[(4-bromobenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11652939
M. Wt: 447.4 g/mol
InChI Key: LNSLAJSOCVTBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. it can be synthesized through various chemical transformations.
    • Researchers typically employ multistep reactions involving benzothiophene precursors, bromination, and subsequent coupling with allyl or other functional groups.
  • Chemical Reactions Analysis

    • Benzylic Substitution : Due to the presence of a benzylic carbon (adjacent to the sulfur), this compound can undergo nucleophilic substitution reactions.
    • Reagents : Common reagents include nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides).
    • Major Products : Substitution at the benzylic position leads to various derivatives, such as alkylated or arylated forms.
  • Scientific Research Applications

    • Medicinal Chemistry : Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
    • Biological Studies : Investigating its interactions with enzymes, receptors, or cellular pathways.
    • Materials Science : Possible applications in organic electronics or optoelectronic devices.
  • Mechanism of Action

    • The exact mechanism remains speculative, but it likely involves interactions with cellular targets (e.g., receptors, enzymes).
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C20H19BrN2OS2

    Molecular Weight

    447.4 g/mol

    IUPAC Name

    2-[(4-bromophenyl)methylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

    InChI

    InChI=1S/C20H19BrN2OS2/c1-2-11-23-19(24)17-15-5-3-4-6-16(15)26-18(17)22-20(23)25-12-13-7-9-14(21)10-8-13/h2,7-10H,1,3-6,11-12H2

    InChI Key

    LNSLAJSOCVTBMZ-UHFFFAOYSA-N

    Canonical SMILES

    C=CCN1C(=O)C2=C(N=C1SCC3=CC=C(C=C3)Br)SC4=C2CCCC4

    Origin of Product

    United States

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